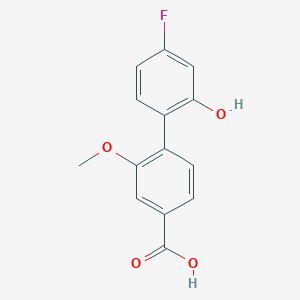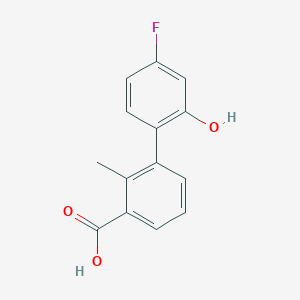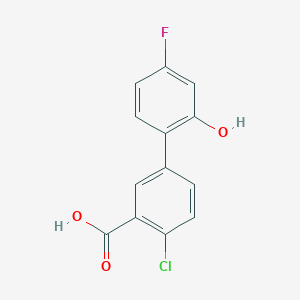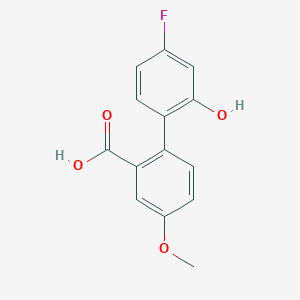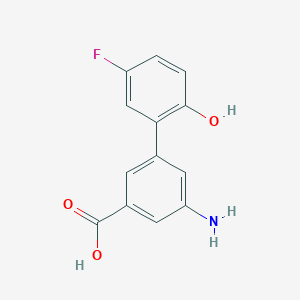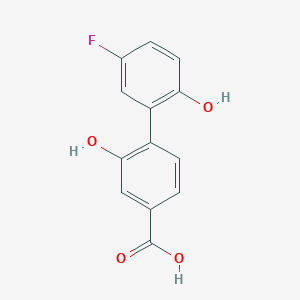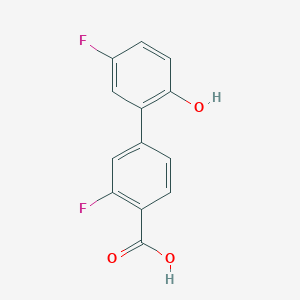
6-Chloro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(4-fluoro-2-hydroxyphenyl)benzoic acid (6-Cl-2-F-2-HPA) is an organic compound with a molecular formula of C8H6ClFO3. It is a white crystalline solid that has a melting point of about 150°C and a boiling point of about 245°C. It is soluble in water and organic solvents such as ethanol and methanol. 6-Cl-2-F-2-HPA is a versatile compound that is used in many scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
科学的研究の応用
6-Cl-2-F-2-HPA is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of certain hormones on cell proliferation, as well as the effects of certain drugs on the central nervous system. It has also been used to study the effects of certain toxins on the liver and other organs, as well as the effects of certain drugs on the immune system. In addition, 6-Cl-2-F-2-HPA has been used to study the effects of certain enzymes on the metabolism of carbohydrates and lipids.
作用機序
The mechanism of action of 6-Cl-2-F-2-HPA is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which plays a role in inflammation and pain. It has also been suggested that 6-Cl-2-F-2-HPA may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
6-Cl-2-F-2-HPA has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, anti-allergic, and anti-cancer properties. In addition, it has been shown to have anti-oxidant, anti-viral, and anti-microbial properties. Furthermore, 6-Cl-2-F-2-HPA has been shown to have neuroprotective effects, as well as to possess anti-diabetic and anti-obesity properties.
実験室実験の利点と制限
The advantages of using 6-Cl-2-F-2-HPA in laboratory experiments include its low toxicity, its low cost, and its stability in a variety of solvents. In addition, it is relatively easy to synthesize and it is readily available. The main limitation of using 6-Cl-2-F-2-HPA in laboratory experiments is that it is not very soluble in water, which can limit its use in aqueous solutions.
将来の方向性
There are a number of potential future directions for research involving 6-Cl-2-F-2-HPA. These include further research into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could be conducted into its potential therapeutic applications, such as its potential use as an anti-inflammatory or anti-cancer agent. Furthermore, research could be conducted into the potential use of 6-Cl-2-F-2-HPA as an antioxidant or as a neuroprotective agent. Finally, further research could be conducted into its potential use as an anti-diabetic or anti-obesity agent.
合成法
The synthesis method of 6-Cl-2-F-2-HPA involves the reaction of 4-fluoro-2-hydroxybenzoic acid and chlorine in the presence of a base such as potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of about 70°C. The reaction is typically complete within two hours.
特性
IUPAC Name |
2-chloro-6-(4-fluoro-2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-3-1-2-9(12(10)13(17)18)8-5-4-7(15)6-11(8)16/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMLJOYMASDYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=C(C=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689429 |
Source


|
| Record name | 3-Chloro-4'-fluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261903-59-6 |
Source


|
| Record name | 3-Chloro-4'-fluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

